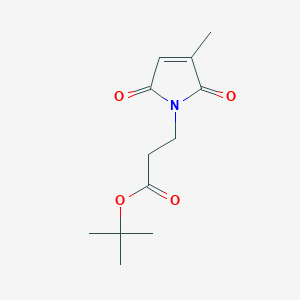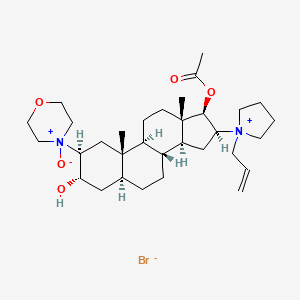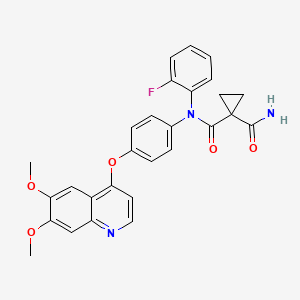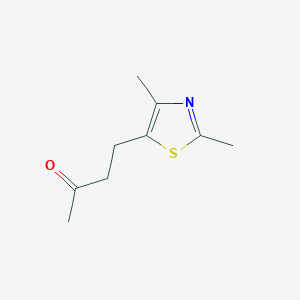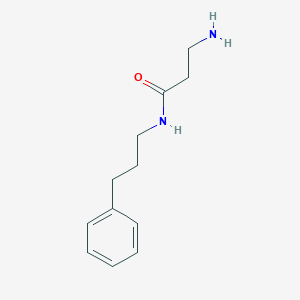
2,5-Dichlorophenol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenol-13C6 is a carbon-13 labeled compound with the molecular formula C6H4Cl2O. It is a derivative of 2,5-dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its high purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Oxidation: Another method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent.
Industrial Production Methods
Industrial production methods often involve the diazotization of 2,5-dichloroaniline followed by hydrolysis. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichlorophenol-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in LC/MS for the quantification of phenolic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated phenols.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of more complex chemical compounds such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,5-Dichlorophenol-13C6 can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but differs in the position of chlorine atoms.
3,5-Dichlorophenol: Chlorine atoms are positioned differently, affecting its reactivity and applications.
2,6-Dichlorophenol: Another isomer with distinct chemical properties and uses.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the phenol ring.
Propriétés
Formule moléculaire |
C6H4Cl2O |
|---|---|
Poids moléculaire |
168.95 g/mol |
Nom IUPAC |
2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
RANCECPPZPIPNO-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


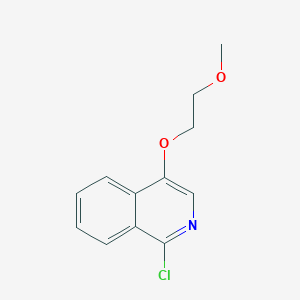
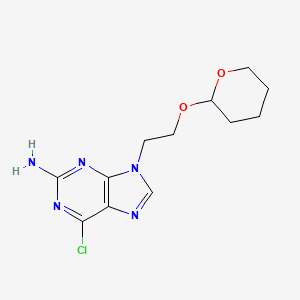
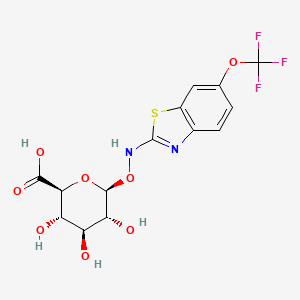
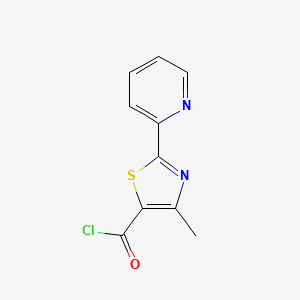
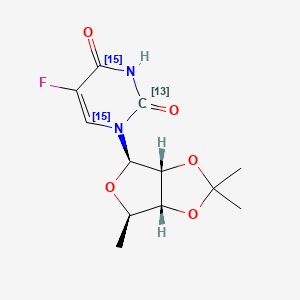
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
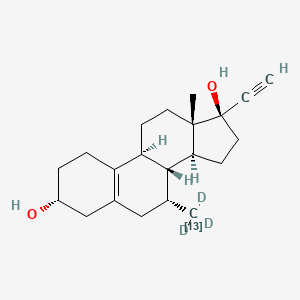
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
